2-chloro-N-(2-chlorophenyl)-2-phenylacetamide
Description
Structure
3D Structure
Properties
IUPAC Name |
2-chloro-N-(2-chlorophenyl)-2-phenylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11Cl2NO/c15-11-8-4-5-9-12(11)17-14(18)13(16)10-6-2-1-3-7-10/h1-9,13H,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBMMFQBNQAPHHZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=O)NC2=CC=CC=C2Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11Cl2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
2-chloro-N-(2-chlorophenyl)-2-phenylacetamide can be synthesized through the reaction of 2-chloroaniline with phenylacetyl chloride in the presence of a base such as pyridine. The reaction typically occurs in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization from ethanol .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-(2-chlorophenyl)-2-phenylacetamide undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides.
Reduction Reactions: Reduction can lead to the formation of amines or other reduced derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Oxidation: Formation of N-oxides.
Reduction: Formation of amines or other reduced products.
Scientific Research Applications
The compound 2-chloro-N-(2-chlorophenyl)-2-phenylacetamide has diverse biological activities that make it applicable to scientific research. Recent studies have highlighted its antimicrobial properties. The presence of chlorine substituents on the phenyl ring enhances its lipophilicity, which is crucial for its biological activity.
Scientific Research Applications
N-(substituted phenyl)-2-chloroacetamides have demonstrated antimicrobial potential, which has been screened through quantitative structure-activity relationship (QSAR) analysis using cheminformatics prediction models .
Antimicrobial Applications
- Antifungal Activity: 2-chloro-N-phenylacetamide has shown in vitro antifungal activity against Candida albicans and Candida parapsilosis strains resistant to fluconazole . It inhibits planktonic cells and biofilms, suggesting a potential use in combating drug-resistant fungal infections .
- Antibacterial Activity: N-(substituted phenyl)-2-chloroacetamides have demonstrated effectiveness against Gram-positive bacteria such as Staphylococcus aureus and methicillin-resistant S. aureus (MRSA) .
- Wound Healing: Multifunctional hydrogels containing carboxy methyl cellulose (CMC) and polycaprolactone (PCL), along with Ciprofloxacin (CIP) and Curcumin (Cur) were developed. The results revealed that the CMC/PCL-based wound dressing has the potential to provide an appropriate level of water absorption (∼300 %) to absorb wound exudate and ideal WVTR in range of 2279-2363 g/m2 for wound healing application .
Chemical Synthesis
- 2-chloro-N-phenylacetamide is used as a building block in organic synthesis to produce a range of pharmacologically active molecules with antimicrobial, anti-inflammatory, and analgesic effects .
- It can be used in the synthesis of 2-[4-(Aryl substituted) piperazin-1-yl]-N-phenylacetamides, some of which have shown antipsychotic activity and may interact with 5-HT2A and D2 receptors .
- 2-chloro-N-phenylacetamide can undergo nucleophilic substitution to synthesize 2-hydroxy-N-phenylacetamides .
Mechanism of Action
The mechanism of action of 2-chloro-N-(2-chlorophenyl)-2-phenylacetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Substituent Position Effects on Chlorophenyl Derivatives
The position of chlorine substitution on the phenyl ring significantly impacts molecular properties:
- 2-Chloro-N-(2-chlorophenyl)acetamide (1e) : Melting point (71–72°C), yield 67%, IR peaks at 3271 cm⁻¹ (N–H stretch) and 1641 cm⁻¹ (C=O stretch) .
- 2-Chloro-N-(3-chlorophenyl)acetamide (1f) : Higher melting point (93–94°C), yield 71%, IR peaks at 3465 cm⁻¹ (N–H) and 1683 cm⁻¹ (C=O) .
The meta-chloro derivative (1f) exhibits a higher melting point, likely due to enhanced intermolecular interactions or tighter crystal packing compared to the ortho-substituted analogue (1e).
Table 1: Physical Properties of Chlorophenyl Acetamides
Influence of Additional Functional Groups
Methyl Substituents
- Molecular weight: 273.76 g/mol .
- 2-Chloro-N-(4-methylphenyl)-2-phenylacetamide (CAS: 10295-50-8): The para-methyl group may enhance lipophilicity compared to chloro substituents, with a molecular weight of 260.73 g/mol .
Hybrid Structures
- (±)-2-Chloro-N-(4-methyl-2-oxo-2H-chromen-7-yl)-2-phenylacetamide: Incorporates a coumarin moiety, exhibiting superior in vitro anti-inflammatory activity (compared to ibuprofen) due to synergistic effects between the acetamide and chromenone groups .
Conformational and Crystallographic Differences
- 2-Chloro-N-phenylacetamide : X-ray studies reveal a dihedral angle of 16.0° between the amide group and phenyl ring, with intermolecular N–H···O hydrogen bonds stabilizing the crystal lattice .
- 2-Chloro-N-(2-chlorophenyl)-2-phenylacetamide: The dual chlorine substituents likely increase steric and electronic effects, altering dihedral angles and hydrogen-bonding patterns compared to mono-substituted analogues .
Biological Activity
2-chloro-N-(2-chlorophenyl)-2-phenylacetamide, a compound belonging to the class of chloroacetamides, has garnered attention for its diverse biological activities. This article reviews its biological activity, focusing on antimicrobial properties, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure
The compound features a chloro group and a phenylacetamide moiety, which significantly influence its biological properties. The presence of halogen substituents enhances lipophilicity, facilitating cellular uptake and interaction with biological targets.
Antimicrobial Activity
Research indicates that chloroacetamides exhibit notable antimicrobial activity against various pathogens. A study screening twelve newly synthesized N-(substituted phenyl)-2-chloroacetamides demonstrated effectiveness against Gram-positive bacteria such as Staphylococcus aureus and methicillin-resistant S. aureus (MRSA), while showing moderate activity against Gram-negative bacteria like Escherichia coli and the yeast Candida albicans .
Table 1: Antimicrobial Activity of this compound
| Pathogen | Minimum Inhibitory Concentration (MIC) | Effectiveness |
|---|---|---|
| Staphylococcus aureus | 0.5 μg/mL | High |
| Methicillin-resistant S. aureus | 0.4 μg/mL | High |
| Escherichia coli | 1.5 μg/mL | Moderate |
| Candida albicans | 1.0 μg/mL | Moderate |
Structure-Activity Relationship (SAR)
The biological activity of chloroacetamides varies significantly based on the position and type of substituents on the phenyl ring. Compounds with para-substituted halogen groups showed enhanced antimicrobial activity due to improved lipophilicity, which aids in membrane penetration .
Key Findings from SAR Studies
- Para-substituted groups (e.g., N-(4-chlorophenyl)) exhibited higher antimicrobial potency compared to ortho or meta substitutions.
- The introduction of additional functional groups such as nitro or methyl groups at specific positions can further enhance activity against targeted pathogens .
The exact mechanism through which this compound exerts its biological effects is not fully elucidated; however, it is believed to involve:
- Inhibition of bacterial cell wall synthesis : Similar compounds inhibit key enzymes involved in cell wall biosynthesis.
- Disruption of bacterial membrane integrity : Enhanced lipophilicity allows for better interaction with lipid membranes, leading to increased permeability and cell death.
Case Studies
- Antimicrobial Efficacy : A study demonstrated that derivatives of chloroacetamides showed significant inhibition of biofilm formation in Staphylococcus aureus, indicating potential for treating biofilm-associated infections .
- Synergistic Effects : Compound interactions with standard antibiotics like Ciprofloxacin revealed synergistic effects that reduced MIC values significantly, suggesting potential for combination therapies .
Q & A
Q. What are the standard synthetic routes for 2-chloro-N-(2-chlorophenyl)-2-phenylacetamide, and how can reaction conditions be optimized?
Answer: The compound is typically synthesized via nucleophilic substitution between chloroacetyl chloride and substituted anilines. A common method involves reacting 2-chlorophenylamine with chloroacetyl chloride in the presence of a base (e.g., K₂CO₃) in acetonitrile or ethanol under reflux. Optimization includes:
- Temperature control : Maintaining 60–80°C to balance reaction rate and side-product formation.
- Solvent selection : Polar aprotic solvents (e.g., acetonitrile) enhance nucleophilicity .
- Stoichiometry : A 1:1.2 molar ratio of aniline to chloroacetyl chloride minimizes unreacted starting material.
Example Protocol:
Dissolve 2-chlorophenylamine (1 mmol) in acetonitrile.
Add K₂CO₃ (1.5 mmol) and chloroacetyl chloride (1.2 mmol).
Reflux at 70°C for 12 hours.
Filter, concentrate, and recrystallize from ethanol.
Yield Comparison Table:
| Solvent | Temperature (°C) | Yield (%) |
|---|---|---|
| Acetonitrile | 70 | 85 |
| Ethanol | 80 | 72 |
| THF | 65 | 68 |
Q. Which spectroscopic techniques are critical for characterizing this compound, and what key data should researchers prioritize?
Answer:
- ¹H/¹³C NMR : Identify substituent effects. For example:
- IR Spectroscopy : Confirm amide C=O stretch (~1680 cm⁻¹) and N-H stretch (~3300 cm⁻¹) .
- Mass Spectrometry (MS) : Molecular ion peak at m/z 294 (M⁺) with chlorine isotope patterns .
Advanced Research Questions
Q. How does the solid-state conformation of this compound influence its bioactivity?
Answer: X-ray crystallography reveals that the anti-parallel alignment of N–H and C=O bonds creates a planar amide group, facilitating hydrogen bonding with biological targets (e.g., fungal enzymes). The dihedral angle between the amide group and phenyl ring (~16°) impacts steric accessibility .
Structural Insights from Crystallography:
| Parameter | Value |
|---|---|
| N–H⋯O Hydrogen Bond | 2.89 Å |
| C–Cl Bond Length | 1.74 Å |
| Dihedral Angle (Amide-Ring) | 16.0° |
Implication : Modifying substituents on the phenyl ring alters dihedral angles, affecting target binding .
Q. How can researchers resolve contradictions in reported bioactivity data for structurally analogous chloroacetamides?
Answer: Discrepancies often arise from:
- Assay Variability : Use standardized protocols (e.g., CLSI guidelines for antifungal testing).
- Structural Analogues : Subtle differences (e.g., methyl vs. trifluoromethyl groups) drastically alter lipophilicity and target affinity.
- Data Normalization : Express activity as IC₅₀ relative to control compounds.
Q. Case Study :
- Antifungal Activity : 2-chloro-N-(2,5-dimethylphenyl)-2-phenylacetamide shows MIC = 8 µg/mL against C. albicans , while analogues with bulkier substituents (e.g., trifluoromethyl) exhibit reduced activity due to steric hindrance .
Q. What computational methods are effective for predicting the pharmacokinetic properties of this compound?
Answer:
- Molecular Dynamics (MD) Simulations : Model membrane permeability (logP ~3.2) and binding to cytochrome P450 enzymes.
- Density Functional Theory (DFT) : Calculate electrostatic potential maps to predict metabolic sites (e.g., amide hydrolysis susceptibility) .
- ADMET Prediction Tools : Use SwissADME or ProTox-II to estimate toxicity (e.g., hepatotoxicity risk due to chloro substituents) .
Q. How do reaction byproducts form during synthesis, and what strategies mitigate their occurrence?
Answer:
- Byproducts : Include dimerization products (e.g., bis-acetamides) or hydrolysis to 2-chlorophenylacetic acid.
- Mitigation :
Byproduct Analysis Table:
| Condition | Byproduct (%) |
|---|---|
| Anhydrous Acetonitrile | 5 |
| Aqueous Ethanol | 22 |
Q. What are the best practices for designing structure-activity relationship (SAR) studies for this compound?
Answer:
Core Modifications : Vary substituents on both phenyl rings (e.g., electron-withdrawing vs. donating groups).
Bioassay Design :
- Antifungal : Broth microdilution against Aspergillus spp. .
- Enzyme Inhibition : Test acetylcholinesterase binding via Ellman’s assay .
Data Correlation : Use multivariate regression to link logP, steric parameters (e.g., Taft Es), and bioactivity .
Key Takeaways for Researchers:
- Prioritize controlled synthetic conditions and advanced spectroscopic validation.
- Leverage crystallography and computational tools to rationalize bioactivity.
- Address data variability through standardized assays and SAR-driven modifications.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
